molecular formula C21H21ClN4O B11610405 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B11610405
M. Wt: 380.9 g/mol
InChI Key: MXZWBUVVDUZXKL-UHFFFAOYSA-N
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Description

3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with chlorophenyl and methylphenyl groups. The presence of these functional groups and the triazolopyrimidine core imparts significant pharmacological and chemical properties to the compound.

Preparation Methods

The synthesis of 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the chlorophenyl and methylphenyl groups. The reaction conditions often involve refluxing the reactants in suitable solvents and using catalysts to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the aromatic substituents can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 3-[7-(2-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol include other triazolopyrimidines and triazolothiadiazines. These compounds share the triazole and pyrimidine or thiadiazine rings but differ in their substituents and specific ring fusion patterns. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

3-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

InChI

InChI=1S/C21H21ClN4O/c1-14-8-10-15(11-9-14)18-13-19(16-5-2-3-6-17(16)22)26-21(23-18)24-20(25-26)7-4-12-27/h2-3,5-6,8-11,13,19,27H,4,7,12H2,1H3,(H,23,24,25)

InChI Key

MXZWBUVVDUZXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=CC=C4Cl

Origin of Product

United States

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